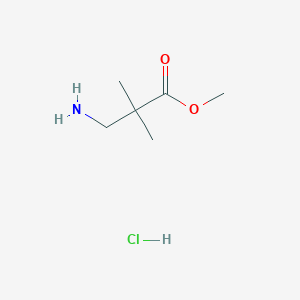

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-2,2-dimethylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(2,4-7)5(8)9-3;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPVVUDRVIMHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656478 | |

| Record name | Methyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177269-37-3 | |

| Record name | Methyl 3-amino-2,2-dimethylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-amino-2,2-dimethylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

Introduction and Compound Significance

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS No: 177269-37-3) is the hydrochloride salt of the methyl ester of 3-amino-2,2-dimethylpropanoic acid.[1][2] As a derivative of a β-amino acid, this compound serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its structural motif, featuring a quaternary carbon center adjacent to a primary amine, offers unique conformational constraints that are of significant interest in the design of peptidomimetics, bioactive molecules, and novel polymers.

Understanding the fundamental physicochemical properties of this reagent is paramount for its effective use. For researchers in drug development, these parameters govern everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a detailed examination of its core properties, outlines robust analytical protocols for its characterization, and offers field-proven insights into its handling and storage.

Chemical Structure:

References

An In-Depth Technical Guide to Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

This guide provides a comprehensive technical overview of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS No. 177269-37-3), a valuable building block for researchers and professionals in drug development and organic synthesis. We will delve into its chemical identity, synthesis, potential applications, and safety considerations, offering field-proven insights and practical methodologies.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of 3-amino-2,2-dimethylpropanoic acid. The presence of a quaternary carbon center, a primary amine, and a methyl ester functionality makes it a versatile scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177269-37-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₄ClNO₂ | [4] |

| Molecular Weight | 167.63 g/mol | [1] |

| Melting Point | 167-168 °C | N/A |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | Inferred from structure |

Chemical Structure

The chemical structure of this compound is characterized by a propanoate backbone with two methyl groups at the C2 position, a primary amino group at the C3 position, and a methyl ester group. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The synthesis can be logically structured in a two-step process starting from 3-hydroxy-2,2-dimethylpropionic acid, which is commercially available.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Esterification of 3-Amino-2,2-dimethylpropanoic acid

This protocol is based on a general and widely accepted method for the synthesis of amino acid methyl esters.[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2,2-dimethylpropanoic acid (1 equivalent).

-

Solvent Addition: Suspend the amino acid in anhydrous methanol (approximately 5-10 mL per gram of amino acid).

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) (1.5-2.0 equivalents) dropwise to the stirred suspension. This step is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield pure this compound.

Spectroscopic Characterization

While specific, publicly archived spectra for this compound are not available, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Singlet for the two gem-dimethyl groups (C(CH₃)₂).- Singlet for the methylene protons adjacent to the amino group (-CH₂-NH₃⁺).- Singlet for the methyl ester protons (-OCH₃).- Broad singlet for the ammonium protons (-NH₃⁺), which may exchange with D₂O. |

| ¹³C NMR | - Signal for the quaternary carbon.- Signal for the two equivalent methyl carbons of the gem-dimethyl group.- Signal for the methylene carbon adjacent to the amino group.- Signal for the methyl ester carbon.- Signal for the carbonyl carbon of the ester. |

| IR (Infrared) | - Broad absorption band for the N-H stretching of the ammonium group (around 3000 cm⁻¹).- C-H stretching vibrations (around 2850-2960 cm⁻¹).- Strong absorption for the C=O stretching of the ester (around 1730-1750 cm⁻¹).- N-H bending vibrations (around 1500-1600 cm⁻¹). |

| MS (Mass Spec.) | - The mass spectrum of the free base (after neutralization) would be expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as the loss of the methoxy group or the entire ester group. |

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The gem-dimethyl group can impart steric hindrance and improve the metabolic stability of drug candidates.

Role as a Scaffold in Medicinal Chemistry

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, allows for a wide range of chemical modifications. It can be readily incorporated into peptide and non-peptide structures.

Precursor to Bioactive Molecules

The core structure of 3-amino-2,2-dimethylpropanoic acid is a key fragment in the synthesis of the renin inhibitor Aliskiren , a medication used to treat high blood pressure.[9] A patent describes the synthesis of 3-amino-2,2-dimethylpropionamide, a closely related derivative, as a critical intermediate for Aliskiren.[9] This highlights the importance of the 3-amino-2,2-dimethylpropanoyl moiety in the design of pharmaceutically active compounds.

Furthermore, derivatives of similar structures, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, have been investigated as potential histone deacetylase (HDAC) inhibitors, suggesting a broader therapeutic potential for compounds derived from this scaffold.[10]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be extrapolated from data on similar chemical compounds.[1][11][12]

Table 3: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |

| First Aid Measures | - Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.- Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique structural features provide a robust scaffold for the development of novel therapeutic agents. While detailed, publicly available data on its synthesis and spectroscopic properties are limited, established chemical principles allow for the confident design of synthetic routes and the prediction of its chemical behavior. As with all chemical reagents, it should be handled with appropriate safety precautions in a laboratory setting.

References

- 1. 177269-37-3|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 177269-37-3 | 4130-5-01 | MDL MFCD10758092 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | 177269-37-3 | CHA26937 [biosynth.com]

- 4. This compound|CAS 177269-37-3|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. This compound [cymitquimica.com]

- 6. scielo.br [scielo.br]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Methyl 3-amino-2,2-dimethyl-3-phenylpropanoate hydrochlori… [cymitquimica.com]

- 9. CN102477002B - Preparation method of 3-amino-2, 2-dimethylpropionamide - Google Patents [patents.google.com]

- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 11. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

Introduction: Understanding the Solubility Profile of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride in Different Solvents

This compound is a beta-amino acid ester derivative. Its structural features, including a primary amine, a methyl ester, and a dimethyl-substituted carbon backbone, contribute to its physicochemical properties. As with many amine-containing pharmaceutical intermediates and active pharmaceutical ingredients (APIs), it is commonly supplied as a hydrochloride salt to enhance its stability and aqueous solubility.[1] A comprehensive understanding of its solubility in a range of solvents is critical for its application in drug discovery and development, influencing aspects from reaction kinetics in synthesis to formulation and bioavailability.

Theoretical Considerations for Solubility

The solubility of a compound is a complex interplay between the solute's properties and the solvent's properties. For this compound, the key factors are:

-

Ionic Nature: As a hydrochloride salt, the compound is ionic and will exhibit greater solubility in polar solvents capable of solvating the ammonium cation and the chloride anion.

-

Hydrogen Bonding: The presence of the ammonium group allows for hydrogen bond donation, while the ester's carbonyl oxygen can act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are likely to be effective at solvating the molecule.

-

Hydrocarbon Structure: The methyl and dimethyl groups on the propanoate backbone contribute to the molecule's non-polar character. This will influence its solubility in less polar organic solvents.

-

pH-Dependent Solubility: The primary amine in the molecule is basic. In its hydrochloride salt form, the amine is protonated. The solubility of the compound in aqueous solutions will, therefore, be highly dependent on the pH. In acidic to neutral solutions, the ionic form will predominate, favoring solubility. As the pH becomes more basic, the free amine will be generated, which is likely to be less soluble in water.[2]

-

Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility tends to increase with temperature.[3]

Experimental Determination of Thermodynamic Solubility

The following section outlines a robust, step-by-step protocol for determining the thermodynamic solubility of this compound in various solvents using the widely accepted shake-flask method.[4] This method is considered the "gold standard" for determining equilibrium solubility.

Recommended Solvents for Screening

A diverse set of solvents should be used to build a comprehensive solubility profile. The following are recommended, covering a range of polarities and functionalities:

-

Protic Solvents:

-

Water (deionized)

-

Methanol

-

Ethanol

-

-

Aprotic Polar Solvents:

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

-

Aprotic Non-Polar Solvents:

-

Dichloromethane (DCM)

-

Ethyl Acetate

-

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of thermodynamic solubility.

Step-by-Step Protocol

-

Preparation of the Slurry:

-

Add an excess amount of this compound to a series of vials. An amount that is visibly in excess of what will dissolve is necessary to ensure a saturated solution is formed.

-

Accurately dispense a known volume of each selected solvent into the corresponding vials.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4] It is advisable to perform a time-point study (e.g., sampling at 12, 24, and 48 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high solubility values.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean vial. This removes any remaining microscopic particles.

-

-

Concentration Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical technique. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[5]

-

Note on HPLC Method: A reversed-phase C18 column is a good starting point. The mobile phase could consist of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. As the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) may be necessary. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the measured concentration of the diluted aliquot, taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison and interpretation.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Protic | Water | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value | |

| Ethanol | 25 | Experimental Value | Calculated Value | |

| Aprotic Polar | Acetonitrile | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value | |

| Aprotic Non-Polar | Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

Interpretation of Results and Further Studies

The generated solubility data will provide valuable insights into the behavior of this compound.

-

High solubility in polar protic solvents like water and methanol would be expected due to the ionic nature of the hydrochloride salt.

-

Solubility in aprotic polar solvents like DMSO and acetonitrile will depend on the balance between the polarity of the solvent and its ability to solvate the ions. For a related compound, (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate hydrochloride, a solubility of 50 mg/mL in DMSO has been reported, suggesting that this class of solvents may be effective.

-

Low solubility in non-polar solvents is anticipated, as these solvents cannot effectively solvate the charged species.

For applications in buffered aqueous systems, it is highly recommended to perform a pH-solubility profile . This involves repeating the solubility measurement at various pH values to determine the pH at which the compound begins to precipitate as the free base.

Conclusion

While pre-existing quantitative solubility data for this compound is scarce, this guide provides the theoretical foundation and a detailed, actionable protocol for its determination. By systematically applying the shake-flask method and appropriate analytical techniques, researchers can generate the high-quality solubility data essential for advancing their research and development activities. This empirical approach ensures a thorough understanding of the compound's behavior in various solvent systems, paving the way for its effective use in synthesis, formulation, and other scientific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Methyl 3-amino-2-hydroxypropanoate hydrochloride | C4H10ClNO3 | CID 71757671 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: A Versatile Building Block in Modern Drug Discovery and Materials Science

Abstract

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is a structurally unique β-amino acid ester that holds significant promise as a versatile building block in diverse research and development landscapes. The presence of gem-dimethyl groups on the α-carbon introduces conformational constraints that can be exploited to enhance the pharmacological properties of peptidomimetics and small molecule therapeutics. This guide provides an in-depth analysis of the potential research applications of this compound, grounded in established principles of medicinal chemistry and polymer science. We will explore its utility in the synthesis of novel bioactive scaffolds, its role in the development of advanced drug delivery systems, and provide detailed, actionable experimental protocols for its application.

Introduction: The Strategic Advantage of the 2,2-dimethyl-β-alanine Scaffold

β-Amino acids and their derivatives are of immense interest in medicinal chemistry due to their ability to form stable secondary structures in peptides and their resistance to enzymatic degradation.[1] The core structure of Methyl 3-amino-2,2-dimethylpropanoate, the 2,2-dimethyl-β-alanine moiety, offers distinct advantages. The gem-dimethyl substitution effectively shields the adjacent amide bond from proteolytic cleavage, a critical attribute for enhancing the in-vivo stability and bioavailability of peptide-based drugs.[2] Furthermore, this substitution restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

This guide will delve into three primary areas of application for this compound:

-

As a foundational scaffold for novel small molecule inhibitors.

-

In the synthesis of constrained peptidomimetics for therapeutic development.

-

As a monomer for the creation of functional poly(β-amino ester)s for drug and gene delivery.

Below is a diagram illustrating the core chemical structure of Methyl 3-amino-2,2-dimethylpropanoate.

Caption: Chemical structure of Methyl 3-amino-2,2-dimethylpropanoate.

Application in Small Molecule Drug Discovery

The 2,2-dimethyl-β-alanine scaffold can be a key component in the design of novel small molecule inhibitors for various therapeutic targets. The introduction of the gem-dimethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, a phenomenon sometimes referred to as the "magic methyl" effect.[3]

Synthesis of Novel Heterocyclic Scaffolds

This compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[4][5] For instance, it can be utilized in multicomponent reactions to generate substituted pyridines, pyrimidines, or other nitrogen-containing ring systems.

Experimental Workflow: Synthesis of a Dihydropyrimidinone Derivative

This protocol outlines a modified Biginelli-type reaction to synthesize a dihydropyrimidinone derivative, a class of compounds known for its diverse biological activities, including as calcium channel blockers.

Caption: Workflow for the synthesis of a dihydropyrimidinone derivative.

Protocol:

-

Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol. Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

-

Condensation: To the solution, add an aromatic aldehyde (1.0 eq) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃). Stir the mixture at room temperature for 1 hour.

-

Cyclization: Add urea or thiourea (1.2 eq) to the reaction mixture.

-

Reaction: Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from ethanol or by column chromatography.

Application in Peptidomimetic Design

The incorporation of Methyl 3-amino-2,2-dimethylpropanoate into peptide sequences can lead to peptidomimetics with enhanced therapeutic potential. The conformational rigidity imposed by the gem-dimethyl group can pre-organize the peptide backbone into a bioactive conformation, leading to increased receptor affinity and selectivity.

Synthesis of a Dipeptide Mimetic

This protocol describes the coupling of N-Boc-protected glycine with Methyl 3-amino-2,2-dimethylpropanoate to form a dipeptide mimetic.

Experimental Protocol: Peptide Coupling

-

Activation: Dissolve N-Boc-glycine (1.0 eq) in dichloromethane (DCM). Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-hydroxysuccinimide (NHS) (1.1 eq). Stir the mixture at 0°C for 1 hour.

-

Coupling: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in DCM. Add the activated N-Boc-glycine solution dropwise to this flask at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Application in Materials Science: Poly(β-amino ester)s for Drug Delivery

Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-responsive polymers that have shown great promise as non-viral vectors for gene and drug delivery.[6][7] The amine groups in the polymer backbone become protonated at acidic pH, leading to endosomal escape and efficient intracellular delivery of payloads. Methyl 3-amino-2,2-dimethylpropanoate can be used as a monomer in the synthesis of novel PBAEs.

Synthesis of a PBAE via Michael Addition

This protocol details the synthesis of a PBAE through the Michael addition of the amine group of Methyl 3-amino-2,2-dimethylpropanoate to a diacrylate monomer.

Caption: Workflow for the synthesis of a Poly(β-amino ester).

Protocol:

-

Monomer Preparation: Neutralize this compound with a suitable base to obtain the free amine.

-

Polymerization: In a reaction vessel, dissolve the free amine (1.0 eq) and a diacrylate monomer (e.g., 1,4-butanediol diacrylate) (1.0 eq) in a suitable solvent like DMSO.

-

Reaction: Heat the mixture at 90°C for 24-48 hours under an inert atmosphere.

-

Purification: Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution dropwise to a non-solvent such as diethyl ether.

-

Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | PubChem |

| Molecular Weight | 167.63 g/mol | PubChem |

| IUPAC Name | methyl 3-amino-2,2-dimethylpropanoate;hydrochloride | PubChem |

Conclusion

This compound is a promising and versatile chemical entity with broad potential applications in drug discovery and materials science. Its unique structural features, particularly the gem-dimethyl substitution, offer researchers a powerful tool to modulate the properties of small molecules, peptides, and polymers. The experimental protocols provided in this guide serve as a starting point for exploring the full potential of this valuable building block in the development of next-generation therapeutics and drug delivery systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Latest developments in small molecule analgesics: heterocyclic scaffolds II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications [pubmed.ncbi.nlm.nih.gov]

- 7. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

The Strategic Utility of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride in Complex Molecule Synthesis: An In-depth Technical Guide

Introduction: The Architectural Advantage of Steric Hindrance

In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a seemingly simple β-amino acid ester, presents a unique and powerful tool for the discerning chemist. Its strategic incorporation of gem-dimethyl groups adjacent to the ester functionality introduces significant steric hindrance, a feature that can be exploited to direct reaction pathways, enhance metabolic stability, and confer specific conformational constraints in the target molecule. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this versatile building block, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value | Source |

| CAS Number | 177269-37-3 | [1][2] |

| Molecular Formula | C6H14ClNO2 | [3] |

| Molecular Weight | 167.63 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 167-168 °C | General knowledge |

The key structural feature of this molecule is the quaternary carbon center at the C2 position. This gem-dimethyl substitution creates a neopentyl-like environment, which sterically shields the adjacent ester carbonyl group and influences the reactivity of the primary amine at the C3 position. This inherent steric bias is a critical factor in its synthetic utility.

Synthesis of this compound: A Proposed Protocol

While numerous suppliers offer this compound, an in-house synthesis may be desirable. A robust and scalable synthesis can be adapted from established procedures for related β-amino acids. The following is a proposed two-step protocol starting from the commercially available 3-hydroxy-2,2-dimethylpropanoic acid.

Step 1: Synthesis of 3-Amino-2,2-dimethylpropanoic acid

This step involves the conversion of the hydroxyl group to an amino group, which can be achieved through a variety of methods. A common approach involves the activation of the alcohol, followed by displacement with an azide and subsequent reduction.

Step 2: Fischer Esterification to Yield the Final Product

The synthesized 3-amino-2,2-dimethylpropanoic acid is then esterified to afford the methyl ester hydrochloride. The Fischer esterification, using methanol in the presence of a strong acid catalyst, is a reliable method.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of 3-Amino-2,2-dimethylpropanoic acid

-

Mesylation of 3-hydroxy-2,2-dimethylpropanoic acid: The starting acid is treated with methanesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane at 0 °C to room temperature to form the corresponding mesylate.

-

Azide Displacement: The resulting mesylate is then reacted with sodium azide in a polar aprotic solvent such as DMF at elevated temperatures. This S(_N)2 reaction displaces the mesylate group to yield 3-azido-2,2-dimethylpropanoic acid.

-

Reduction of the Azide: The azide is reduced to the primary amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, Staudinger reduction using triphenylphosphine followed by hydrolysis can be employed.

Part B: Fischer Esterification of 3-Amino-2,2-dimethylpropanoic acid

-

To a round-bottom flask charged with 3-amino-2,2-dimethylpropanoic acid (1 equivalent), add an excess of anhydrous methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl(_2)) (1.5-2.0 equivalents) dropwise. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification and forms the hydrochloride salt of the amine.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting amino acid is consumed.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white solid.

Strategic Applications in Organic Synthesis

The true value of this compound lies in its application as a strategic building block. Its bifunctional nature, possessing both a nucleophilic primary amine and an ester, allows for its incorporation into a wide array of molecular scaffolds.

Amide Bond Formation: A Sterically Hindered Nucleophile

The primary amine of the title compound readily participates in amide coupling reactions with carboxylic acids. This is a cornerstone of its utility, particularly in the synthesis of peptidomimetics and other bioactive molecules.[2]

Causality Behind Experimental Choices: The steric hindrance provided by the gem-dimethyl groups can influence the choice of coupling reagents. While standard reagents like EDC/HOBt can be effective, more potent activating agents such as HATU or PyBOP may be required to achieve high yields, especially when coupling with sterically demanding carboxylic acids.[2] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction without competing in the acylation.

Experimental Protocol: Amide Coupling

Synthesis of Methyl 3-(acylamino)-2,2-dimethylpropanoate

-

To a solution of the desired carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO(_3) solution, and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated product.[2]

A specific application of this building block is demonstrated in the synthesis of bicyclic CX3CR1 receptor agonists, where it is coupled with a thiophene carboxylic acid derivative.[2]

Caption: Amide coupling reaction workflow.

N-Arylation Reactions: Building Heterocyclic Scaffolds

The primary amine can also act as a nucleophile in substitution reactions, particularly in the formation of C-N bonds with aryl halides or heteroaryl halides. This is exemplified in the synthesis of antibiotic compounds where this compound is reacted with a 5-bromo-3-fluoro-2-nitropyridine.[4]

Causality Behind Experimental Choices: In this nucleophilic aromatic substitution (S(_N)Ar) reaction, the presence of a strong electron-withdrawing group (the nitro group) on the pyridine ring activates the ring towards nucleophilic attack. A base, such as potassium carbonate, is required to deprotonate the amine hydrochloride, generating the free amine which is the active nucleophile. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier.[4]

Experimental Protocol: N-Arylation

Synthesis of Methyl 3-((5-bromo-2-nitropyridin-3-yl)amino)-2,2-dimethylpropanoate

-

To a solution of 5-bromo-3-fluoro-2-nitropyridine (1 equivalent) in a polar aprotic solvent such as THF, add this compound (1 equivalent) and potassium carbonate (2 equivalents).[4]

-

Heat the reaction mixture to reflux and stir overnight.[4]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: N-Arylation reaction workflow.

Role in Peptidomimetics and Drug Discovery

The incorporation of β-amino acids, especially those with conformational constraints like Methyl 3-amino-2,2-dimethylpropanoate, is a well-established strategy in the design of peptidomimetics.[5] These modified peptides often exhibit enhanced resistance to proteolytic degradation, leading to improved pharmacokinetic profiles. The gem-dimethyl group can also induce specific secondary structures, such as turns or helices, which can be crucial for binding to biological targets.[5]

This building block serves as a valuable scaffold in drug discovery, allowing for the exploration of chemical space around a rigid core.[6] By functionalizing the amine and ester groups, libraries of compounds can be generated for screening against various therapeutic targets.

Spectroscopic Characterization: A Predictive Overview

While a definitive, published spectrum for this compound is not available in the cited sources, its expected NMR and IR spectra can be reliably predicted based on its structure and data from analogous compounds.

¹H NMR:

-

A singlet integrating to 6 protons for the two equivalent methyl groups (C(CH(_3))(_2)).

-

A singlet for the methyl ester protons (COOCH(_3)).

-

A singlet or broad singlet for the methylene protons adjacent to the amine (CH(_2)NH(_3)

).+ -

A broad singlet for the ammonium protons (NH(_3)

), which may exchange with D(_2)O.+

¹³C NMR:

-

A quaternary carbon signal for the C(CH(_3))(_2) carbon.

-

A signal for the two equivalent methyl carbons.

-

A signal for the methylene carbon adjacent to the amine.

-

A signal for the methyl ester carbon.

-

A signal for the ester carbonyl carbon.

IR Spectroscopy:

-

A strong C=O stretch for the ester carbonyl group.

-

N-H stretching bands for the primary ammonium salt.

-

C-H stretching bands for the alkyl groups.

Safety and Handling

Conclusion: A Versatile and Strategic Building Block

This compound is more than just a simple amino acid ester. Its unique structural feature—the gem-dimethyl group—imparts steric constraints that can be strategically leveraged in organic synthesis. From directing the outcome of amide coupling reactions to forming the backbone of proteolytically stable peptidomimetics, this building block offers a reliable and versatile platform for the construction of complex and biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in established chemical principles and supported by examples from the current scientific literature. The continued exploration of this and similar sterically hindered building blocks will undoubtedly lead to the discovery of novel therapeutics and innovative chemical entities.

References

- 1. CAS:177269-37-3, 2,2-二甲基-3-氨基丙酸甲酯盐酸盐-毕得医药 [bidepharm.com]

- 2. US20210024510A1 - Bicyclic cx3cr1 receptor agonists - Google Patents [patents.google.com]

- 3. Ethyl 3-amino-2,2-dimethylpropanoate | CAS#:59193-77-0 | Chemsrc [chemsrc.com]

- 4. WO2020099341A1 - Antibiotic compounds, methods of manufacturing the same, pharmaceutical compositions containing the same and uses thereof - Google Patents [patents.google.com]

- 5. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride, a notable non-proteinogenic β-amino acid ester, has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, characterized by a quaternary carbon center adjacent to both an amine and a methyl ester functional group, impart specific conformational constraints and physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this versatile compound, with a particular focus on its role in the development of innovative pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 177269-37-3 | [1][2] |

| Molecular Formula | C₆H₁₄ClNO₂ | [3] |

| Molecular Weight | 167.63 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 167-168 °C | N/A |

Historical Context and Discovery

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the formation of the parent β-amino acid, followed by esterification and salt formation.

Part 1: Synthesis of 3-Amino-2,2-dimethylpropanoic Acid

A common route to the precursor, 3-amino-2,2-dimethylpropanoic acid, starts from hydroxypivalic acid. This method involves an esterification step, followed by the introduction of a leaving group and subsequent amination.

Figure 1: Synthetic pathway for 3-Amino-2,2-dimethylpropanoic Acid.

Experimental Protocol: Synthesis of 3-Amino-2,2-dimethylpropionamide (Precursor to the Amino Acid)[4]

-

Esterification: Hydroxypivalic acid (3.8 mol) is refluxed in ethanol (900 mL) with a catalytic amount of sulfuric acid (5 mL) for 8 hours. The reaction is monitored by GC until completion.

-

Mesylation: The resulting methyl hydroxypivalate is then reacted with methanesulfonyl chloride (MsCl) in the presence of a base to form methyl 3-mesyloxy-2,2-dimethylpropionate.

-

Amination: The mesylate intermediate is treated with a concentrated aqueous ammonia solution (28%) and refluxed for 6-8 hours to yield 3-amino-2,2-dimethylpropionamide.

-

Hydrolysis: The resulting amide is then hydrolyzed under acidic or basic conditions to afford 3-amino-2,2-dimethylpropanoic acid.

Part 2: Esterification and Hydrochloride Salt Formation

The final step involves the esterification of the amino acid with methanol, which can be achieved using several methods. A common and effective method utilizes thionyl chloride in methanol, which both catalyzes the esterification and provides the chloride counter-ion for the hydrochloride salt formation.

Figure 2: Final step in the synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound (Inferred from general procedures for amino acid esterification)[5][6]

-

Reaction Setup: A round-bottom flask is charged with methanol and cooled in an ice bath.

-

Reagent Addition: Thionyl chloride is added dropwise to the cooled methanol with stirring. This in situ generation of HCl is crucial for the reaction.

-

Substrate Addition: 3-Amino-2,2-dimethylpropanoic acid is added to the reaction mixture.

-

Reaction: The mixture is stirred at room temperature for a period and then refluxed for several hours until the reaction is complete, as monitored by TLC.

-

Workup: The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization to afford this compound as a solid.

Applications in Drug Development

The rigid dimethyl substitution on the carbon atom alpha to the ester functionality in this compound makes it an attractive building block for introducing conformational constraints in drug candidates. This can lead to improved target selectivity and metabolic stability.

Key Intermediate in the Synthesis of CX3CR1 Receptor Agonists

A significant application of this compound is its use as a key intermediate in the synthesis of bicyclic CX3CR1 receptor agonists. The CX3CR1 receptor is a G protein-coupled receptor that plays a role in the adhesion and migration of leukocytes.[7][8] Modulators of this receptor are being investigated for the treatment of inflammatory and autoimmune diseases.

In a patented synthetic route, this compound is coupled with a bicyclic carboxylic acid to form an amide bond, a crucial step in the elaboration of the final drug candidate.

Figure 3: Role as a building block in the synthesis of a CX3CR1 receptor agonist.

Potential as a Scaffold in Other Therapeutic Areas

The structural motif of this compound holds promise for its incorporation into a variety of other therapeutic agents. The primary amine allows for a wide range of derivatization, including acylation, alkylation, and sulfonylation, enabling the exploration of diverse chemical space in drug discovery programs. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification or for interaction with biological targets.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. While its specific discovery and historical timeline are not extensively documented, its utility is clearly demonstrated through its application in the synthesis of complex pharmaceutical agents, such as CX3CR1 receptor agonists. The synthetic routes to this compound are accessible, and its unique structural features provide a powerful tool for medicinal chemists to design and develop next-generation therapeutics with improved pharmacological profiles. As research into novel drug targets continues, the demand for such specialized building blocks is likely to grow, further solidifying the importance of this compound in the field of drug discovery.

References

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | 177269-37-3 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. WO2020099341A1 - Antibiotic compounds, methods of manufacturing the same, pharmaceutical compositions containing the same and uses thereof - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

Stability and Storage of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Methyl 3-amino-2,2-dimethylpropanoate hydrochloride is a chemical compound often utilized as a building block or intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research. Its structure, featuring a methyl ester, a primary amine, and a gem-dimethyl group, confers specific chemical properties that are critical to its function but also dictate its stability profile. The hydrochloride salt form is typically employed to enhance solubility and stability compared to the free base.

A thorough understanding of this compound's stability—its resistance to chemical change over time under various environmental influences—is paramount. For researchers and drug development professionals, ensuring the integrity of starting materials is a foundational requirement for reproducible results, valid analytical data, and the ultimate safety and efficacy of the final product. This guide provides a detailed examination of the factors affecting the stability of this compound, recommended storage conditions, and robust methodologies for its stability assessment.

Chemical Profile and Intrinsic Stability

The inherent stability of this compound is governed by its functional groups:

-

Methyl Ester: This is the most reactive site on the molecule and is susceptible to hydrolysis, particularly under acidic or basic conditions. Hydrolysis cleaves the ester bond, yielding methanol and 3-amino-2,2-dimethylpropanoic acid.[1][2]

-

Primary Amine: The amino group is basic and is protonated in the hydrochloride salt form. This protonation generally protects the amine from participating in many degradation reactions.

-

Hydrochloride Salt: The salt form enhances the compound's stability in the solid state by preventing the free amine from engaging in reactions and typically results in a more crystalline, less hygroscopic solid compared to the free base.[3]

Given these features, the primary anticipated degradation pathway is the hydrolysis of the ester linkage.

Caption: Primary hydrolytic degradation pathway for the compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to appropriate storage conditions is critical. The following recommendations are synthesized from supplier safety data sheets (SDS) and established best practices for chemical storage.

| Parameter | Recommended Condition | Rationale & Expert Insight |

| Temperature | 2 - 8 °C (Refrigerated) | Storing at reduced temperatures significantly slows the rate of potential degradation reactions, particularly hydrolysis. This is the single most effective control measure for preserving long-term stability. |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | While the primary risk is hydrolysis, inerting the container minimizes contact with atmospheric oxygen and moisture, providing an extra layer of protection against potential oxidative degradation and hygroscopicity. |

| Humidity | Keep container tightly closed in a dry place.[4] | Moisture is a direct reactant in the primary degradation pathway (hydrolysis). A tightly sealed container in a desiccated environment (or a refrigerator, which is inherently low humidity) is essential to prevent moisture uptake. |

| Light | Protect from light; Light sensitive. | Some organic molecules can absorb energy from light, particularly in the UV spectrum, which can lead to photolytic degradation. Storing in an opaque or amber vial inside a cabinet or refrigerator provides adequate protection. |

Summary of Handling Precautions:

-

Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE) such as gloves and safety glasses.[5][6]

-

Keep away from heat, sparks, and open flames.[5]

Forced Degradation Studies: A Methodological Approach

Forced degradation, or stress testing, is an essential practice to understand a compound's stability profile.[2][7][8] It involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and pathways. This knowledge is crucial for developing stability-indicating analytical methods.[9][10]

Caption: Workflow for conducting forced degradation studies.

Experimental Protocol: Acid/Base Hydrolysis

Objective: To assess the stability of the ester linkage in acidic and basic environments. Ester hydrolysis is a common degradation pathway for this class of compounds.[1]

Methodology:

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or acetonitrile/water) at a concentration of approximately 1 mg/mL.[8]

-

Acid Stress:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[2]

-

Withdraw aliquots at intermediate time points (e.g., 2, 4, 8 hours).

-

Immediately cool the aliquot and neutralize with an equivalent amount of 0.1 M NaOH to halt the reaction before analysis.

-

-

Base Stress:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Causality Note: Ester hydrolysis is often much faster under basic conditions. Therefore, this study should initially be conducted at room temperature.

-

Withdraw aliquots at shorter time points (e.g., 15 min, 1 hr, 4 hrs).

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

-

-

Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.

Experimental Protocol: Thermal and Photostability

Objective: To evaluate the stability of the compound in its solid state under heat and in solution when exposed to light.

Methodology - Thermal Stress:

-

Place a small amount of the solid compound in a clear glass vial.

-

Store the vial in an oven at an elevated temperature (e.g., 80°C) for an extended period (e.g., 7 days).[3]

-

At specified time points, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

Methodology - Photostability:

-

Prepare a solution of the compound (~1 mg/mL) in a transparent quartz or borosilicate glass vial.

-

Prepare a "dark control" by wrapping an identical vial in aluminum foil.

-

Expose the samples to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

Analyze both the exposed sample and the dark control by HPLC.

Analytical Methodologies for Stability Assessment

The core of any stability study is a robust, validated analytical method that can separate, detect, and quantify the parent compound from any potential degradation products.[10]

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing.[9][12] A reversed-phase HPLC method with UV detection is typically the first choice. The method must be "stability-indicating," meaning it can resolve the main peak from all impurity and degradation peaks. Method development often involves screening different columns, mobile phase compositions (e.g., acetonitrile/water gradients), and pH to achieve optimal separation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable during forced degradation studies to identify the mass of unknown degradation peaks, which provides critical clues for structural elucidation.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of significant degradation products that have been isolated, providing definitive proof of the degradation pathway.[12]

Summary of Expected Stability Profile

Based on the chemical structure and principles of forced degradation, the following outcomes can be anticipated. This table serves as a predictive guide for researchers designing their own studies.

| Stress Condition | Expected Degradation | Primary Degradation Product(s) | Rationale |

| 0.1 M HCl, 60°C | Moderate to Significant | 3-Amino-2,2-dimethylpropanoic acid | Acid-catalyzed hydrolysis of the methyl ester.[1][2] |

| 0.1 M NaOH, RT | Rapid and Significant | 3-Amino-2,2-dimethylpropanoic acid | Base-catalyzed (saponification) hydrolysis of the ester, which is typically much faster than acid-catalyzed hydrolysis.[2][13] |

| Water, 60°C | Slow to Minor | 3-Amino-2,2-dimethylpropanoic acid | Neutral hydrolysis occurs but at a much slower rate than under acidic or basic conditions. |

| Heat (Solid, 80°C) | Likely Stable | None expected | As a crystalline hydrochloride salt, the compound should exhibit good solid-state thermal stability. |

| Light (ICH Q1B) | Likely Stable | None expected | The molecule lacks significant chromophores that typically absorb light and lead to photodecomposition, though this must be confirmed experimentally. |

| Oxidation (H₂O₂) | Likely Stable | N/A | The molecule does not contain functional groups that are highly susceptible to oxidation. |

Conclusion

This compound is a generally stable compound in its solid form, provided it is stored correctly. The primary liability is the hydrolysis of its methyl ester group, a reaction that is significantly accelerated by basic and, to a lesser extent, acidic conditions. For researchers and developers, adherence to recommended storage conditions—specifically refrigeration (2-8°C), protection from light, and storage in a tightly sealed container in a dry environment —is non-negotiable for ensuring its chemical integrity. The methodologies outlined in this guide provide a robust framework for verifying the stability of this compound and for developing analytical methods that can guarantee its purity throughout its lifecycle in a research or development setting.

References

- 1. ajpsonline.com [ajpsonline.com]

- 2. ajrconline.org [ajrconline.org]

- 3. benchchem.com [benchchem.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. kinampark.com [kinampark.com]

- 10. ijsdr.org [ijsdr.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. researchgate.net [researchgate.net]

Purity analysis of Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

An In-depth Technical Guide to the Purity Analysis of Methyl 3-amino-2,2-dimethylpropanoate Hydrochloride

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the journey from a chemical entity to a therapeutic agent is paved with rigorous analytical scrutiny. For drug development professionals, the purity of a starting material or intermediate like this compound is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and stability of the final drug product are built.[1][2] Undesired chemical entities, or impurities, can arise from numerous sources including the synthetic route, degradation, or storage and may pose significant health risks, even in trace amounts.[1]

This guide provides a comprehensive, technically-grounded framework for the purity analysis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind analytical choices, establishing a self-validating system of orthogonal techniques. Our approach is rooted in the principles of scientific integrity and aligns with the stringent expectations of global regulatory bodies, as outlined in guidelines from the International Council for Harmonisation (ICH).[1][3][4]

Understanding the Impurity Landscape

A comprehensive purity analysis begins with a theoretical understanding of the potential impurities. As per the ICH Q3A(R2) guideline, impurities in a new drug substance are classified into three main categories.[4][5][6]

-

Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, or reagents. For this compound, potential organic impurities could include unreacted starting materials, products of side-reactions, or the corresponding free acid from hydrolysis.

-

Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, inorganic salts, and heavy metals.[5] Their presence is typically controlled through pharmacopoeial or other standardized procedures.

-

Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance.[7][8] Their control is critical due to their potential toxicity and is specifically addressed in the ICH Q3C guideline.[1][5]

The objective of our analytical strategy is to detect, identify, and quantify these potential impurities with a high degree of confidence.

A Multi-Modal Analytical Strategy: The Orthogonal Approach

No single analytical technique can provide a complete picture of a substance's purity. A robust and trustworthy purity profile is constructed by employing several orthogonal (i.e., different and complementary) analytical methods. This section details the core techniques for a comprehensive evaluation of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Organic Impurity Profiling

HPLC is the cornerstone for determining the assay (potency) and quantifying related organic impurities in most pharmaceutical compounds.[9][10] It separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.

Causality Behind the Method: For a polar, small molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point. The C18 stationary phase provides a non-polar environment, and elution is achieved by a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can separate the main component from less polar and more polar impurities. UV detection is common, although the analyte lacks a strong chromophore, necessitating detection at lower wavelengths (e.g., 200-220 nm).

Experimental Protocol: HPLC-UV for Assay and Related Substances

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[11]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A shallow gradient, for example, 5% B to 40% B over 20 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.[11]

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.[11]

-

Injection Volume: 10 µL.[11]

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a known volume of Mobile Phase A to create a stock solution. Further dilute to a working concentration (e.g., 0.5 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the working standard.

-

-

Analysis and Calculation:

-

Inject the standard and sample solutions.

-

The assay is calculated by comparing the peak area of the main component in the sample to that of the standard (external standard method).

-

Impurities are quantified using the area normalization method, assuming a similar response factor to the main peak, or against a qualified impurity standard if available.

-

Caption: HPLC workflow for purity and impurity analysis.

Gas Chromatography (GC): The Standard for Residual Solvent Analysis

Residual solvents are process-related impurities that must be strictly controlled.[7][12] The globally accepted method for their analysis is Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID), as detailed in USP <467> and ICH Q3C.[8][12]

Causality Behind the Method: Direct injection of the non-volatile salt would contaminate the GC system. Headspace sampling elegantly solves this by heating the sample in a sealed vial and injecting only the vapor phase (the volatile solvents) into the GC. A Flame Ionization Detector (FID) is used because it provides a robust and near-universal response for organic compounds, making it ideal for quantifying a wide range of potential solvents.

Experimental Protocol: Headspace GC-FID for Residual Solvents

-

Instrumentation: A GC system equipped with a headspace autosampler and an FID.

-

Chromatographic Conditions:

-

Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane) is a common first-pass column as per USP <467>.[12]

-

Carrier Gas: Helium or Nitrogen.

-

Oven Program: An initial hold at a low temperature (e.g., 40 °C for 10 min) followed by a ramp (e.g., to 240 °C at 10 °C/min) to elute all solvents.

-

Injector and Detector Temperature: ~250 °C.

-

-

Headspace Parameters:

-

Vial Equilibration Temperature: ~80-100 °C.

-

Vial Equilibration Time: ~15-30 minutes.

-

-

Sample Preparation:

-

Standard Solution: Prepare a stock solution of all potential residual solvents (e.g., Class 1, 2, and 3 solvents) in a suitable high-boiling solvent like Dimethyl Sulfoxide (DMSO).[13] Prepare working standards at the concentration limits specified by ICH Q3C.

-

Sample Preparation: Accurately weigh a significant amount of the this compound (e.g., 100 mg) into a headspace vial and dissolve in a known volume of DMSO.

-

-

Analysis:

-

Run the standard solutions to confirm system suitability (resolution, peak identification) and for quantification.

-

Run the sample vial and identify any peaks by comparing retention times to the standard. Quantify any detected solvents against the standard curve.

-

Caption: Headspace GC workflow for residual solvent analysis.

Nuclear Magnetic Resonance (NMR): The Definitive Structural and Quantitative Tool

NMR spectroscopy provides unambiguous structural confirmation and can be used as a primary quantitative method (qNMR).[14] It is an essential orthogonal technique to HPLC, as its quantification principle is independent of chromatographic separation and relies on the direct relationship between signal intensity and the number of atomic nuclei.

Causality Behind the Method: qNMR provides a highly accurate purity value without needing a reference standard of the analyte itself. Instead, a certified internal standard (a compound of high purity, unrelated to the analyte) is used. By accurately weighing both the sample and the internal standard into the NMR tube, the purity of the sample can be calculated by comparing the integral of a specific sample proton signal to that of a known proton signal from the standard.[11] This provides a direct measure of the molar quantity of the analyte.

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Absolute Purity

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.[11]

-

Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same tube.

-

Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) to dissolve both components completely.[11]

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Crucial Parameter: Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This ensures full relaxation and accurate signal integration.

-

-

Data Processing and Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

-

Caption: Logical flow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS): For Unambiguous Impurity Identification

While HPLC-UV can detect and quantify impurities, it cannot identify them. Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is the definitive technique for impurity structure elucidation.[15][16][17] It provides the molecular weight of an impurity and, through fragmentation analysis (MS/MS), yields clues about its structure.

Causality Behind the Method: According to ICH Q3A, any impurity found above the "identification threshold" must have its structure determined.[5][6] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the confident determination of an impurity's elemental formula. Tandem MS (MS/MS) involves isolating the impurity ion and fragmenting it to produce a "fingerprint" spectrum that helps piece together its molecular structure.[17]

Experimental Protocol: LC-MS for Impurity Identification

-

Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Methodology:

-

Use the same chromatographic method developed for HPLC-UV analysis to ensure correlation of peaks.

-

Operate the MS in a positive electrospray ionization (ESI+) mode, which is suitable for the primary amine in the analyte.

-

Perform a full scan analysis to obtain accurate masses for all eluting peaks.

-

For any peak exceeding the identification threshold, perform a targeted MS/MS experiment.

-

-

Data Analysis:

-

Extract the accurate mass of the impurity from the full scan data.

-

Use software to generate possible elemental formulas that match the accurate mass.

-

Analyze the fragmentation pattern from the MS/MS spectrum to confirm the proposed structure. For example, a common loss might correspond to the methyl ester group.[15]

-

Caption: Decision tree for impurity identification using LC-MS.

Karl Fischer Titration: The Gold Standard for Water Content

Water is not a process impurity or a related substance, but its content must be accurately determined as it affects the true purity and stability of the drug substance. Karl Fischer (KF) titration is the universally recognized method for this purpose due to its high specificity for water.[18][19][20]

Causality Behind the Method: Unlike the "Loss on Drying" method, which measures the loss of any volatile component, Karl Fischer titration is based on a specific chemical reaction between iodine and water.[20][21] This specificity is critical for ensuring that only water content is being measured. For expected water content in the range of 0.1% to 100%, volumetric titration is the appropriate choice.[20][21]

Experimental Protocol: Volumetric Karl Fischer Titration

-

Instrumentation: An automated volumetric Karl Fischer titrator.

-

Reagents: Standardized Karl Fischer reagent and a suitable anhydrous solvent (e.g., methanol).

-

Procedure:

-

The titration vessel is pre-titrated with the KF reagent to neutralize any ambient moisture in the solvent.

-

An accurately weighed amount of the this compound sample is added directly to the vessel.

-

The sample is titrated with the KF reagent until the electrochemical endpoint is reached.

-

-

Calculation: The instrument's software automatically calculates the water content based on the volume of titrant consumed, the known titer of the reagent, and the sample weight.[19]

-

% H₂O = (Volume of KF Reagent consumed (mL) * KF Reagent Factor (mg/mL)) / (Sample Weight (mg)) * 100

-

Data Synthesis and Final Purity Assessment

The final purity value is not derived from a single measurement but is a synthesis of all the data collected. A mass balance calculation is performed to account for all components of the material.

Table 1: Hypothetical Purity Profile for a Batch of this compound

| Analytical Test | Methodology | Result | Purpose |

| Assay | HPLC-UV | 99.2% (as-is basis) | Measures the amount of the main component. |

| Quantitative Purity | ¹H qNMR | 99.1% (by mass) | Orthogonal confirmation of assay value. |

| Organic Impurities | HPLC-UV | Impurity A: 0.08%Impurity B: 0.12%Total Impurities: 0.25% | Quantifies known and unknown related substances. |

| Water Content | Karl Fischer Titration | 0.45% | Determines moisture content. |

| Residual Solvents | Headspace GC-FID | Methanol: 250 ppmToluene: < 50 ppm | Quantifies volatile organic impurities. |

| Mass Balance | Calculation | 99.2% (Assay) + 0.25% (Imps) + 0.45% (H₂O) + 0.025% (Solvents) = 99.925% | Accounts for all measured components to ensure a comprehensive analysis. |

This holistic view, combining chromatographic purity, absolute quantitative purity, and specific content analyses, provides a highly trustworthy and defensible assessment of the material's quality.

References

- 1. jpionline.org [jpionline.org]

- 2. lcms.cz [lcms.cz]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 5. database.ich.org [database.ich.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pharmtech.com [pharmtech.com]

- 8. Residual Solvents in Pharmaceuticals by USP Chapter | PerkinElmer [perkinelmer.com]

- 9. njlabs.com [njlabs.com]

- 10. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. agilent.com [agilent.com]